REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][c:8]([O:13][CH3:14])[c:9]([O:11][CH3:12])[cH:10]1.[CH3:23][C:24](=[O:25])[O-:26].[CH3:28][C:29]([O:30][C:31](=[O:32])[CH3:33])=[O:34].[Na+:22].[O:15]=[C:16]1[CH2:17][NH:18][C:19](=[O:20])[NH:21]1.[OH2:27]>>[CH3:1][O:2][c:3]1[c:4]([CH:5]=[C:17]2[C:16](=[O:15])[NH:21][C:19](=[O:20])[NH:18]2)[cH:7][c:8]([O:13][CH3:14])[c:9]([O:11][CH3:12])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(OC)cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(OC)cc1C=C1NC(=O)NC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |